Cas no 298215-68-6 (2-(3,4-Dihydro-1(2h)-quinolinyl)-n-(3-(trifluoromethyl)phenyl)acetamide)

2-(3,4-Dihydro-1(2H)-quinolinyl)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound featuring a quinoline core substituted with a trifluoromethylphenyl acetamide moiety. This structure imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the trifluoromethyl group. The compound is of interest in medicinal chemistry and pharmaceutical research, particularly as a potential intermediate for bioactive molecules targeting neurological or inflammatory pathways. Its well-defined synthetic route allows for high purity and scalability, making it suitable for preclinical studies. The presence of both hydrogen bond acceptors and donors in its molecular framework suggests potential for selective interactions with biological targets.
2-(3,4-Dihydro-1(2h)-quinolinyl)-n-(3-(trifluoromethyl)phenyl)acetamide structure
298215-68-6 structure
商品名:2-(3,4-Dihydro-1(2h)-quinolinyl)-n-(3-(trifluoromethyl)phenyl)acetamide
CAS番号:298215-68-6
MF:C18H17F3N2O
メガワット:334.335594892502
CID:5020179

2-(3,4-Dihydro-1(2h)-quinolinyl)-n-(3-(trifluoromethyl)phenyl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-(1,2,3,4-tetrahydroquinolin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
    • 2-(3,4-Dihydro-1(2h)-quinolinyl)-n-(3-(trifluoromethyl)phenyl)acetamide
    • 2-[3,4-dihydro-1(2H)-quinolinyl]-N-[3-(trifluoromethyl)phenyl]acetamide
    • 2-(3,4-dihydroquinolin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
    • インチ: 1S/C18H17F3N2O/c19-18(20,21)14-7-3-8-15(11-14)22-17(24)12-23-10-4-6-13-5-1-2-9-16(13)23/h1-3,5,7-9,11H,4,6,10,12H2,(H,22,24)
    • InChIKey: DKCFZKBEDXTFMY-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=CC=CC(=C1)NC(CN1C2C=CC=CC=2CCC1)=O)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 441
  • 疎水性パラメータ計算基準値(XlogP): 4.2
  • トポロジー分子極性表面積: 32.299

2-(3,4-Dihydro-1(2h)-quinolinyl)-n-(3-(trifluoromethyl)phenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1624202-5mg
2-(3,4-Dihydroquinolin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
298215-68-6 98%
5mg
¥661.00 2024-08-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1624202-1mg
2-(3,4-Dihydroquinolin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
298215-68-6 98%
1mg
¥464.00 2024-08-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1624202-2mg
2-(3,4-Dihydroquinolin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
298215-68-6 98%
2mg
¥578.00 2024-08-03

2-(3,4-Dihydro-1(2h)-quinolinyl)-n-(3-(trifluoromethyl)phenyl)acetamide 関連文献

Related Articles

2-(3,4-Dihydro-1(2h)-quinolinyl)-n-(3-(trifluoromethyl)phenyl)acetamideに関する追加情報

2-(3,4-Dihydro-1(2H)-quinolinyl)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS No. 298215-68-6): An Overview

2-(3,4-Dihydro-1(2H)-quinolinyl)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS No. 298215-68-6) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound, often referred to as a quinoline derivative, is characterized by its combination of a quinoline moiety and a trifluoromethyl-substituted phenyl group, which endow it with distinct pharmacological properties.

The quinoline scaffold is a well-known and widely studied heterocyclic system that has been extensively explored for its diverse biological activities. Compounds containing this scaffold have been shown to exhibit a range of therapeutic effects, including antimalarial, antibacterial, and anticancer properties. The presence of the trifluoromethyl group in the 3-(trifluoromethyl)phenyl substituent further enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug development.

Recent studies have highlighted the potential of 2-(3,4-Dihydro-1(2H)-quinolinyl)-N-(3-(trifluoromethyl)phenyl)acetamide in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that it could be a valuable lead compound for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, 2-(3,4-Dihydro-1(2H)-quinolinyl)-N-(3-(trifluoromethyl)phenyl)acetamide has also shown promise in cancer research. Studies have indicated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/Akt and MAPK, which are frequently dysregulated in cancer cells.

The pharmacokinetic profile of 2-(3,4-Dihydro-1(2H)-quinolinyl)-N-(3-(trifluoromethyl)phenyl)acetamide has been extensively studied to understand its behavior in biological systems. Preclinical data indicate that it has favorable oral bioavailability and a reasonable half-life, making it suitable for further development as an orally administered drug. However, ongoing research is focused on optimizing its pharmacokinetic properties to enhance its therapeutic efficacy and reduce potential side effects.

Safety and toxicity assessments are crucial steps in the drug development process. Preliminary studies have shown that 2-(3,4-Dihydro-1(2H)-quinolinyl)-N-(3-(trifluoromethyl)phenyl)acetamide exhibits low toxicity in vitro and in animal models. However, more comprehensive safety evaluations are necessary to ensure its safety profile before advancing to clinical trials.

The structural diversity of quinoline derivatives has led to their exploration in combination therapies. For example, combining 2-(3,4-Dihydro-1(2H)-quinolinyl)-N-(3-(trifluoromethyl)phenyl)acetamide with other anti-inflammatory or anticancer agents may enhance therapeutic outcomes while reducing the required doses of individual drugs. This approach could potentially minimize side effects and improve patient compliance.

In conclusion, 2-(3,4-Dihydro-1(2H)-quinolinyl)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS No. 298215-68-6) represents a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and multifaceted biological activities make it an attractive candidate for further investigation and development as a novel therapeutic agent. Ongoing research efforts are focused on optimizing its pharmacological properties and evaluating its safety profile to bring this compound closer to clinical application.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd